molecular formula C15H21NO2 B11013238 (2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11013238
M. Wt: 247.33 g/mol
InChI Key: QPCFXHLFHZQXQD-OUKQBFOZSA-N
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Description

(2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes an ethoxypropyl group, a methyl group, and a phenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxypropyl Group: This step involves the reaction of 3-chloropropanol with sodium ethoxide to form 3-ethoxypropanol.

    Amidation Reaction: The 3-ethoxypropanol is then reacted with 2-methyl-3-phenylprop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-methoxypropyl)-2-methyl-3-phenylprop-2-enamide
  • (2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamine

Uniqueness

(2E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide is unique due to its specific structural features, such as the ethoxypropyl group and the phenyl group attached to the prop-2-enamide backbone. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(E)-N-(3-ethoxypropyl)-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C15H21NO2/c1-3-18-11-7-10-16-15(17)13(2)12-14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,16,17)/b13-12+

InChI Key

QPCFXHLFHZQXQD-OUKQBFOZSA-N

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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